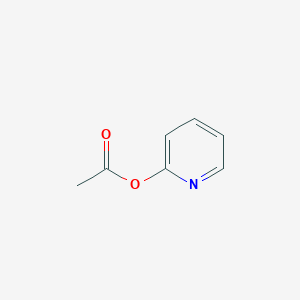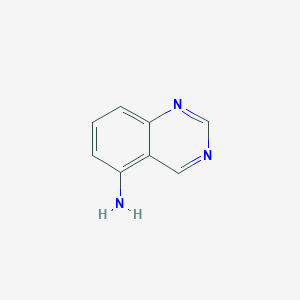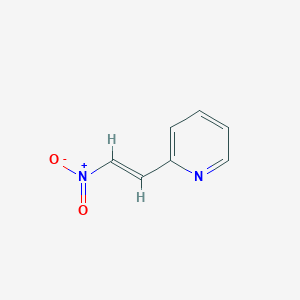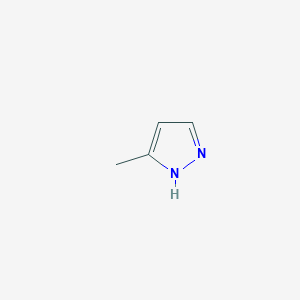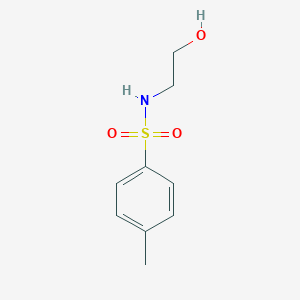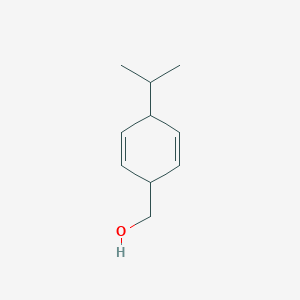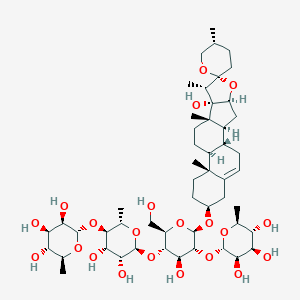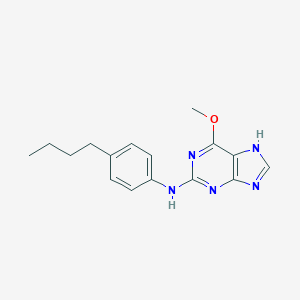
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmaceuticals, agriculture, and materials science. This compound is also known by its chemical name, 2-(4-butylphenylamino)-6-methoxypurine, and has a molecular formula of C18H22N4O.
Mécanisme D'action
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been found to induce cell cycle arrest in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have reported that 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- can affect various biochemical and physiological processes in cells. For instance, this compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- in lab experiments is its potential as a potent anticancer agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
Several future directions can be explored in the research of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-. One of the potential directions is in the development of novel anticancer therapies based on this compound. Additionally, this compound can be further explored for its potential applications in other areas such as agriculture and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- is a chemical compound that has significant potential in scientific research. Its potential applications in various areas such as pharmaceuticals, agriculture, and materials science make it a promising candidate for further exploration. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- can be achieved through several methods. One of the commonly used methods involves the reaction of 2,6-dichloropurine with 4-butylaniline in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dichloropurine with 4-butylphenylhydrazine in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
The potential applications of 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- in scientific research are vast and varied. One of the significant applications is in the field of pharmaceuticals, where this compound has been found to exhibit anticancer properties. Several studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
104715-69-7 |
|---|---|
Nom du produit |
9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy- |
Formule moléculaire |
C16H19N5O |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-6-methoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-4-5-11-6-8-12(9-7-11)19-16-20-14-13(17-10-18-14)15(21-16)22-2/h6-10H,3-5H2,1-2H3,(H2,17,18,19,20,21) |
Clé InChI |
LFIVVGZLCOQRQH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)NC=N3 |
Autres numéros CAS |
104715-69-7 |
Synonymes |
2-((4-Butylphenyl)amino)-6-methoxy-9H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



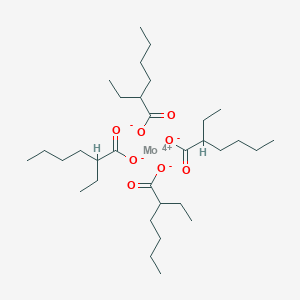

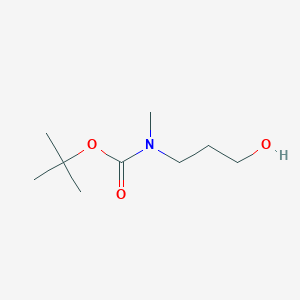
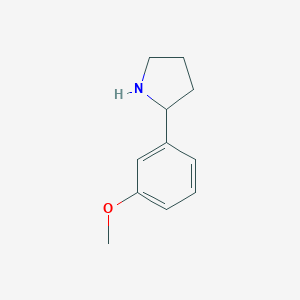
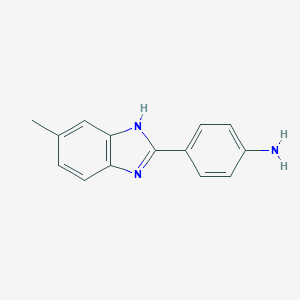
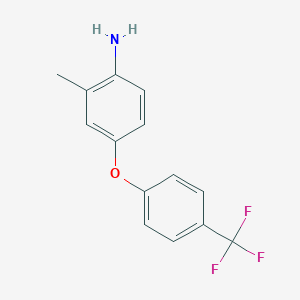
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
